molecular formula C13H11BrN2O4 B12102131 (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate

(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate

Cat. No.: B12102131
M. Wt: 339.14 g/mol
InChI Key: VMQPCOUKVYLMMO-JXMROGBWSA-N
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Description

(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is an organic compound characterized by the presence of a bromo, nitro, and cyanomethyl group attached to an ethyl acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-nitrophenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-nitrophenylacetic acid.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-bromo-2-nitrophenylacetate.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between ethyl 4-bromo-2-nitrophenylacetate and malononitrile in the presence of a base such as piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines or thiols, solvents like DMF or DMSO

    Hydrolysis: Aqueous acid (HCl) or base (NaOH)

Major Products

    Reduction: (E)-ethyl 3-(4-amino-2-nitrophenyl)-2-(cyanomethyl)acrylate

    Substitution: (E)-ethyl 3-(4-substituted-2-nitrophenyl)-2-(cyanomethyl)acrylate

    Hydrolysis: (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylic acid

Scientific Research Applications

(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo and cyanomethyl groups can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 3-(4-chloro-2-nitrophenyl)-2-(cyanomethyl)acrylate
  • (E)-ethyl 3-(4-fluoro-2-nitrophenyl)-2-(cyanomethyl)acrylate
  • (E)-ethyl 3-(4-iodo-2-nitrophenyl)-2-(cyanomethyl)acrylate

Uniqueness

(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is unique due to the presence of the bromo group, which can undergo specific substitution reactions not possible with other halogens. Additionally, the combination of nitro and cyanomethyl groups provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate

InChI

InChI=1S/C13H11BrN2O4/c1-2-20-13(17)10(5-6-15)7-9-3-4-11(14)8-12(9)16(18)19/h3-4,7-8H,2,5H2,1H3/b10-7+

InChI Key

VMQPCOUKVYLMMO-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/CC#N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])CC#N

Origin of Product

United States

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